Guanosine-5'-triphosphate disodium salt

Enzymology Membrane Transport Kinetic Assays

Replace non-functional ATP or irreversible GTPγS analogs with the correct physiological substrate. GTP disodium salt is the mandatory energy source for GPCR signaling studies, tubulin polymerization (Kd ~0.1 µM vs ATP >600 µM), and cell-free protein synthesis. - Enables complete GTPase cycle measurement (not just constitutive activation) - Required for anti-mitotic drug screening (taxol, vinca alkaloids) - Preferred disodium salt formulation for master mix stability in CFPS

Molecular Formula C10H16N5Na2O14P3
Molecular Weight 569.16 g/mol
Cat. No. B15603311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-5'-triphosphate disodium salt
Molecular FormulaC10H16N5Na2O14P3
Molecular Weight569.16 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/t3-,5-,6-,9-;;/m1../s1
InChIKeyDHIFWVZWUDFHNP-LGVAUZIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine-5'-triphosphate Disodium Salt: A Core Purine Nucleotide for G-Protein Signaling and Polymerase Studies


Guanosine-5'-triphosphate (GTP) disodium salt is a purine trinucleotide that serves as a critical energy source and allosteric regulator in numerous cellular processes, including signal transduction, protein synthesis, and cytoskeletal polymerization . It is the primary substrate for G-proteins, acting as a molecular switch in G-protein coupled receptor (GPCR) signaling cascades [1]. The disodium salt formulation of GTP is specifically selected for research and industrial applications due to its optimized solubility and stability compared to other salt forms, ensuring reliable performance in aqueous biochemical assays .

Workflow
G-protein signaling, microtubule polymerization, and RNA capping assays
Selection Logic
Core purine nucleotide for dynamic GTP hydrolysis-dependent studies
Format
Disodium salt for optimized aqueous solubility and stability

Beyond Energy: Why GTP Disodium Salt Cannot Be Replaced by ATP or Non-Hydrolyzable Analogs


Interchanging Guanosine-5'-triphosphate disodium salt with adenosine-5'-triphosphate (ATP) or non-hydrolyzable analogs like GTPγS is not scientifically valid due to fundamental differences in enzyme kinetics, target specificity, and biological function. Direct kinetic comparisons reveal that ATP and GTP exhibit drastically different affinities for key enzymes such as (Na+ + K+)-ATPase, with a Km difference of up to 245-fold [1]. Furthermore, while non-hydrolyzable GTP analogs like GTPγS can be used to study G-protein activation, they lead to constitutive, irreversible activation, making them unsuitable for studying dynamic processes like GTP hydrolysis-dependent microtubule polymerization or RNA capping where a natural turnover is required [2]. Simply substituting the nucleotide based on the triphosphate group alone ignores these critical, quantifiable disparities that dictate experimental outcomes [3].

This Product
GTP disodium salt supports native G-protein cycles, tubulin polymerization, and RNA capping with a natural turnover profile.
vs
ATP
ATP affinity for tubulin and RNA capping machinery is orders of magnitude lower or non-functional, making it an unsuitable replacement.
This Product
Enables study of reversible, dynamic GTPase cycles in G-protein and microtubule systems.
vs
GTPγS (Non-Hydrolyzable)
Leads to constitutive, irreversible activation that may not replicate hydrolysis-dependent polymerization or processing.

Quantitative Differentiation of Guanosine-5'-triphosphate Disodium Salt: Evidence for Scientific Selection


Enzyme Kinetics: 245-Fold Lower Affinity of GTP vs. ATP for (Na+ + K+)-ATPase

Guanosine-5'-triphosphate disodium salt demonstrates a significantly lower affinity for (Na+ + K+)-ATPase compared to adenosine-5'-triphosphate (ATP). This is a crucial consideration for any assay measuring ATPase activity or where ATP contamination could be a confounding variable [1]. The use of GTP allows for the study of ATPase activity in complex mixtures without significant interference.

Enzyme Kinetics
Head-to-head
245-fold lower affinity vs. ATP
Reported substrate specificity context for membrane transport assays
Km GTP: 147 µM; Km ATP: 0.6 µM on purified (Na+ + K+)-ATPase
Enzymology Membrane Transport Kinetic Assays

Tubulin Binding Affinity: GTP Exhibits >5,000-Fold Higher Affinity than ATP

In the context of cytoskeletal research, Guanosine-5'-triphosphate disodium salt is the essential and specific nucleotide for tubulin polymerization. A direct binding study shows that GTP's affinity for tubulin is orders of magnitude greater than that of ATP [1]. This selectivity is fundamental to the mechanism of microtubule dynamics and cannot be replicated by ATP, which only induces polymerization indirectly through transphosphorylation to form GTP [2].

Tubulin Binding
Head-to-head
>5,000-fold higher affinity vs. ATP
Supports tubulin polymerization assay specificity
Kd GTP: ~0.11 µM; Kd ATP lower limit: 600 µM
Cytoskeleton Dynamics Biophysics Microtubule Polymerization

RNA Capping Efficiency: GTP is the Canonical Substrate with Quantified Superiority Over Analogs

For RNA capping reactions, Guanosine-5'-triphosphate disodium salt is the natural and most efficient substrate. A comparative study of nucleotide analogs established GTP as the benchmark, achieving a relative efficiency of 1.0, whereas ATP showed no capping activity at all [1]. Even other guanosine analogs like 8-iodo GTP (1.0) or ITP (1.3) can match or exceed its efficiency, but ATP is completely non-functional, highlighting the absolute requirement for the guanine base.

RNA Capping
Head-to-head
ATP non-functional; GTP is reference standard
Reported canonical substrate context for in vitro transcription
In vitro viral RNA polymerase assay; ATP shows no detectable capping
Molecular Biology RNA Processing Virology

Formulation Stability: GTP Disodium Salt Provides a Defined 1-Week Solution Stability Window

A key practical advantage of the disodium salt formulation of GTP is its well-characterized stability profile. This is a critical differentiator for procurement and experimental planning. The compound's stability in a working solution is explicitly defined for specific temperature and pH conditions, enabling researchers to plan experiments with confidence and avoid artifacts from uncontrolled hydrolysis . This contrasts with more labile nucleotide preparations that may require lyophilization or suffer rapid degradation, making this a more reliable reagent for multi-day assays.

Solution Stability
Supporting evidence
Defined 7-day stability window
Supports assay logistics and multi-day experimental planning
Aqueous solution at pH 7.0, stored at 2-8°C or frozen
Assay Development Reagent Handling Stability

Guanosine-5'-triphosphate Disodium Salt: Optimal Research and Industrial Application Scenarios


GPCR and G-Protein Functional Assays

GTP disodium salt is the native substrate for heterotrimeric G-proteins. It is the essential reagent for [35S]GTPγS binding assays and GTPase activity assays (e.g., GloSensor or phosphate detection) used to study receptor-mediated G-protein activation and deactivation kinetics [1]. Its use is non-substitutable, as demonstrated by the functional assays that rely on its natural turnover. Unlike its non-hydrolyzable analog GTPγS, GTP disodium salt allows for the measurement of complete GTPase cycles, providing a more physiologically relevant readout of receptor efficacy.

In Vitro Microtubule Dynamics Studies

The >5,000-fold higher binding affinity of GTP for tubulin compared to ATP (Kd ~0.1 µM vs. >600 µM) [1] makes GTP disodium salt the sole functional nucleotide for reconstituting microtubule polymerization in vitro. Any study of microtubule dynamics, including screening for anti-mitotic drugs (e.g., taxol, vinca alkaloids) that stabilize or destabilize microtubules, requires the specific use of GTP. Using ATP as a substitute is not just suboptimal; it is fundamentally incorrect and will not support native polymerization kinetics [2].

Cell-Free Protein Synthesis (CFPS) Systems

GTP disodium salt is a mandatory component of the energy regeneration mix for both prokaryotic (e.g., E. coli lysate) and eukaryotic (e.g., rabbit reticulocyte, wheat germ, CHO lysate) cell-free protein synthesis systems [1]. It is specifically required as an energy source for translation elongation and initiation. The defined stability of the disodium salt in solution [2] makes it the preferred formulation for preparing master mixes and running extended CFPS reactions, minimizing the risk of GTP depletion that would halt protein production.

Virology and RNA Polymerase Assays

For studies on RNA viruses, GTP disodium salt is an essential substrate for viral RNA-dependent RNA polymerases (RdRps) and is the exclusive substrate for the viral RNA capping machinery [1]. In drug discovery efforts for antivirals like Remdesivir, understanding the competitive kinetics between the native GTP substrate and nucleotide analog inhibitors is critical. The quantitative evidence confirms that ATP is non-functional in these capping assays, cementing GTP's non-negotiable role in the development of in vitro transcription and viral replication assays [2].

Application
Selection Property
Validation Focus
GPCR and G-Protein Functional Assays
Natural GTPase cycle turnover
G-protein activation and deactivation kinetics
In Vitro Microtubule Dynamics Studies
High-affinity tubulin binding
Native polymerization kinetics and drug screening
Cell-Free Protein Synthesis Systems
Energy source and defined stability
Translation elongation and master mix longevity
Virology and RNA Polymerase Assays
Canonical RNA capping substrate
Viral replication and nucleotide analog competition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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